Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate
Description
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based derivative with a 2-aminoethyl substituent at the N1 position and ester groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their structural diversity, hydrogen-bonding capabilities, and applications in medicinal chemistry and materials science . This article compares its hypothetical features with documented pyrazole dicarboxylates, focusing on substituent effects, intermolecular interactions, and applications.
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
dimethyl 1-(2-aminoethyl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H13N3O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4,10H2,1-2H3 |
InChI Key |
PPMNFEIXLLCBDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethyl hydrazine with diethyl oxalate to form the pyrazole ring, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aminoethyl side chain and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Molecular Structure and Interactions
Pyrazole dicarboxylates exhibit diverse structural motifs depending on the substituent at the N1 position. Key analogs include:
Halogenated and Alkyl Substituents
- Dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate : The chloro and methyl groups induce C–H⋯O hydrogen bonds, forming chains (C(5)C(8)[R12(7)]) rather than cyclic dimers. This contrasts with unsubstituted analogs, highlighting how steric and electronic effects alter packing .
- Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate : The chloropropyl chain introduces flexibility but lacks significant hydrogen bonding, as seen in its synthesis and storage guidelines .
Aromatic and Cyanobenzyl Substituents
- Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: The cyanobenzyl group creates weak C–H⋯O and π-π interactions (dihedral angle: 71.74° between pyrazole and benzene rings). No strong intermolecular bonds are observed, likely due to steric hindrance .
- Dimethyl 1-(2-cyanobenzyl) analog: Similar weak interactions are noted, with C–H⋯O bonds and π-stacking stabilizing the crystal lattice .
Aminoethyl Substituent (Hypothetical Target Compound)
Compared to chloro or cyanobenzyl groups, the amino group’s polarity could increase solubility and enable coordination chemistry, making it suitable for ligand design .
Hydrogen Bonding and Crystal Packing
The aminoethyl group’s NH2 moiety could act as both donor and acceptor, enabling R22(8) or R24(8) motifs similar to those in pyridinium-pyrazole cocrystals .
Biological Activity
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 2488753-14-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃O₄
- Molecular Weight : 227.22 g/mol
- Structure : The compound features a pyrazole ring substituted with two carboxylate groups and an aminoethyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a comparative study using the MTT assay demonstrated that this compound showed significant cytotoxicity against liver and lung carcinoma cell lines. The IC₅₀ values were found to be competitive with standard chemotherapeutic agents like Cisplatin, indicating promising anticancer potential.
| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| Liver Carcinoma | 5.35 | Cisplatin | 3.78 |
| Lung Carcinoma | 8.74 | Cisplatin | 6.39 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Cytotoxicity Assessment : A study conducted on synthesized pyrazole derivatives including this compound revealed that it exhibited significant cytotoxic effects on both liver and lung carcinoma cells while showing low toxicity towards normal fibroblast cells (MRC-5). This selectivity suggests a potential for therapeutic applications in cancer treatment.
- Mechanistic Studies : Further research aimed at elucidating the mechanism of action indicated that the compound may act as an inhibitor of specific enzymes involved in tumor metabolism, thereby reducing tumor growth and proliferation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
